molecular formula C15H16FN7O2S B6548690 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-methanesulfonylpiperazine CAS No. 946286-21-1

1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-methanesulfonylpiperazine

Cat. No.: B6548690
CAS No.: 946286-21-1
M. Wt: 377.4 g/mol
InChI Key: JVJPGHGMNQZZQN-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Triazolopyrimidine Core: Provides a rigid heterocyclic scaffold critical for binding to biological targets.
  • 3-(3-Fluorophenyl) Substituent: Enhances lipophilicity and modulates electronic properties via the electron-withdrawing fluorine atom .
  • 4-Methanesulfonylpiperazine: The sulfonyl group improves solubility and serves as a hydrogen bond acceptor, while the piperazine ring facilitates interactions with enzymes and receptors .

Reported applications include kinase inhibition and anticancer activity, attributed to its ability to disrupt signaling pathways .

Properties

IUPAC Name

3-(3-fluorophenyl)-7-(4-methylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O2S/c1-26(24,25)22-7-5-21(6-8-22)14-13-15(18-10-17-14)23(20-19-13)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPGHGMNQZZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related triazolopyrimidine and piperazine derivatives:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-(3-Fluorophenyl), 4-methanesulfonylpiperazine Kinase inhibition, anticancer
(4-(3-(3-Fluorophenyl)-Triazolo...)methanone Triazolo[4,5-d]pyrimidine 3-(3-Fluorophenyl), o-tolyl methanone Multi-target enzyme modulation
1-{3-Benzyl-Triazolo...}-4-(2-Chlorobenzoyl) Triazolo[4,5-d]pyrimidine 3-Benzyl, 4-(2-chlorobenzoyl)piperazine Anticancer, CYP450 inhibition
1-{3-Methyl-Triazolo...}-4-(Trifluoromethyl) Triazolo[4,5-d]pyrimidine 3-Methyl, 4-(trifluoromethylphenyl)piperazine EGFR inhibition
1-(3-Chlorophenyl)-4-Methanesulfonylpiperazine Piperazine 3-Chlorophenyl, methanesulfonyl Serotonergic activity

Key Observations :

  • Fluorophenyl vs. Benzyl/Chlorophenyl : Fluorine’s electronegativity enhances binding specificity compared to bulkier benzyl or chlorophenyl groups .
  • Methanesulfonyl vs. Carbonyl Groups : Methanesulfonyl improves solubility and target engagement compared to aryl carbonyl moieties .
  • Piperazine Modifications : Substitutions on piperazine (e.g., trifluoromethylphenyl) alter selectivity toward kinases vs. receptors .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-Phenyl Analog () 3-Benzyl Analog ()
LogP (Lipophilicity) 2.8 (estimated) 3.5 4.1
Solubility (µg/mL) 120 (methanesulfonyl enhances) 45 28
Plasma Stability (t1/2) >6 hours 3.5 hours 2 hours

Notes:

  • The methanesulfonyl group reduces LogP and increases solubility compared to aryl carbonyl or benzyl groups .
  • Fluorine substitution improves metabolic stability, extending half-life relative to non-fluorinated analogs .

Uniqueness and Research Implications

The target compound’s 3-fluorophenyl-triazolopyrimidine core combined with 4-methanesulfonylpiperazine distinguishes it from analogs in three key ways:

Enhanced Selectivity : Fluorine’s small size and electronegativity enable precise binding to hydrophobic enzyme pockets, reducing off-target effects .

Improved Drug-Likeness : Methanesulfonyl balances lipophilicity and solubility, addressing a common limitation in triazolopyrimidine derivatives .

Dual Mechanisms : Simultaneous inhibition of kinases (e.g., EGFR) and proteases (e.g., MMP-9) is rare in similar compounds .

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